ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound “ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a structurally complex molecule featuring multiple heterocyclic systems. Its core comprises a 1,6-naphthyridine ring (partially saturated at positions 7 and 8), a tetrahydro-1-benzothiophene moiety, and a thiophene substituent. Key functional groups include a cyano group (-CN), ester group (-COOEt), and a sulfanylacetyl linkage (-S-CH₂-C(O)-NH-).
Properties
IUPAC Name |
ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S3/c1-3-34-27(33)24-16-7-4-5-8-20(16)37-26(24)30-22(32)15-36-25-17(13-28)23(21-9-6-12-35-21)18-14-31(2)11-10-19(18)29-25/h6,9,12H,3-5,7-8,10-11,14-15H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBIRVVZGXTCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(CN(CC4)C)C(=C3C#N)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its intricate structure suggests a diverse range of biological activities. This article explores its biological activity based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 552.74 g/mol |
| Molecular Formula | C27H28N4O3S3 |
| LogP | 4.9938 |
| LogD | 2.8906 |
| LogSw | -4.5463 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of a thiophene ring and various functional groups enhances its ability to interact with biological macromolecules.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures exhibit significant interactions with GPCRs, which play crucial roles in signal transduction and cellular communication. These interactions can lead to alterations in intracellular signaling pathways, affecting various physiological responses such as inflammation and pain perception .
Antimicrobial Activity
A study examined the antimicrobial properties of related compounds and reported varying degrees of effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, suggesting that modifications in structure could enhance efficacy against specific pathogens .
Antioxidant Activity
Compounds similar to this compound have shown promising antioxidant activity. This property is essential for mitigating oxidative stress-related diseases and could be a significant area for further exploration .
Case Studies
- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a notable reduction in microbial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
- Case Study on Antioxidant Potential : In vitro assays demonstrated that the compound significantly scavenged free radicals, indicating its capability to protect cells from oxidative damage. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include the use of starting materials such as thiophenes and naphthyridines. For example, a derivative known as ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin -2-yloxy)acetate has been synthesized and evaluated for its biological activity against cancer cell lines .
Synthetic Pathway Example
- Starting Materials : The synthesis often begins with thiophene derivatives and cyano compounds.
- Reactions : Key reactions may include alkylation and acylation steps to introduce various functional groups.
- Characterization : The final products are characterized using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-[[2-[...]]]. For instance:
- In Vitro Studies : Compounds derived from similar structures have shown promising cytotoxic effects against breast cancer cell lines (MCF-7), with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells.
Other Biological Activities
Research has also indicated potential applications in other areas such as:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain compounds in this class may possess anti-inflammatory properties, contributing to their therapeutic potential.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of ethyl 2-[[2-[...]], evaluating their cytotoxicity against MCF-7 cells. The most effective compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth effectively, suggesting their utility as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzothiophene Moieties
- Compound 6o (): Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate shares the tetrahydrobenzothiophene core and an ester group with the target compound. However, it lacks the 1,6-naphthyridine system and instead incorporates a 4-hydroxyphenyl substituent. The synthesis of 6o via a Petasis reaction (yield: 22%) highlights the utility of multicomponent reactions for such frameworks. The target compound’s greater complexity (e.g., fused naphthyridine-thiophene system) may necessitate more specialized synthetic routes .
Naphthyridine Derivatives
- (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () :
This compound features a fully saturated 1,6-naphthyridine ring and a sulfanylidene group. Compared to the target compound’s 7,8-dihydro-5H-1,6-naphthyridine system, the decahydro structure in ’s compound confers greater conformational rigidity. Crystallographic analysis (using SHELX software, ) revealed precise bond angles and torsional strain, suggesting similar methodologies could resolve the target compound’s stereochemistry .
Thiophene-Based Bioactive Compounds
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): These derivatives, synthesized via Knoevenagel condensation (piperidine/acetic acid catalysis), share the cyano and ester groups with the target compound. Bioactivity studies revealed antioxidant and anti-inflammatory properties, attributed to electron-withdrawing substituents (e.g., -CN) enhancing radical scavenging. The target compound’s thiophene and cyano groups may similarly contribute to redox activity, though experimental validation is needed .
Comparative Data Table
Key Research Findings and Gaps
Synthetic Challenges: The target compound’s intricate structure likely requires advanced synthetic strategies, contrasting with the simpler Petasis or Knoevenagel methods used for analogues .
Bioactivity Potential: While cyano and thiophene groups in ’s derivatives show bioactivity, the target’s 1,6-naphthyridine system may confer unique target selectivity (e.g., kinase inhibition, given naphthyridines’ known roles in medicinal chemistry).
Structural Analysis : X-ray crystallography (via SHELX or WinGX, ) is critical for resolving stereochemical details, given the fused ring systems .
Preparation Methods
Photocyclization of Diarylated Thiophenes
A high-yielding approach involves iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. For example, thiophene precursors bearing cyano and methyl substituents undergo photochemical cyclization under UV light in the presence of iodine, forming the fused naphthyridine ring. This method outperforms oxidative coupling with FeCl3 or Pd-catalyzed arylation, offering superior regioselectivity and yields.
Functionalization with Thiophen-2-yl and Cyano Groups
Preparation of the Tetrahydrobenzo[b]Thiophene Ester
The ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate fragment is synthesized using palladium-catalyzed carbonylative cyclization.
Palladium-Catalyzed Carbonylative Cyclization
A mixture of methyl(2-(phenylethynyl)phenyl)sulfane, Pd catalyst (e.g., Pd(OAc)2), and KI in methanol under CO pressure (32 atm) and air (40 atm) at 80°C for 24 hours yields methyl benzo[b]thiophene-3-carboxylate. Ethyl esters are obtained by substituting methanol with ethanol or isopropanol. Typical yields range from 55% to 81%, depending on the alcohol and reaction time.
Table 1: Reaction Conditions for Benzo[b]Thiophene-3-Carboxylate Synthesis
Introduction of the Amino Group
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared via cyanoacetylation of the corresponding amine intermediate. Knoevenagel condensation with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene (with piperidine and acetic acid) forms the acrylamido derivative, which is subsequently reduced to the amine.
Assembly of the Sulfanylacetyl Amide Linker
The sulfanylacetyl bridge connects the naphthyridine and benzothiophene moieties through a two-step process.
Synthesis of Sulfanylacetyl Chloride
The naphthyridine-2-thiol intermediate reacts with bromoacetyl bromide in dichloromethane under basic conditions (e.g., triethylamine) to form 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl bromide.
Amide Coupling
The acyl bromide is coupled with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using a coupling agent such as HOBt/EDCl in DMF. The reaction proceeds at room temperature for 12 hours, yielding the final product after purification by column chromatography.
Optimization Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
